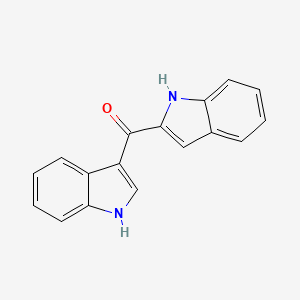

(1H-Indol-2-yl)(1H-indol-3-yl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indol-2-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCSHQBGKAGFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391924 | |

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114648-67-8 | |

| Record name | 1H-Indol-2-yl-1H-indol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114648-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 1h Indol 2 Yl 1h Indol 3 Yl Methanone

Reactivity at the Carbonyl Center

The ketone bridge in (1H-Indol-2-yl)(1H-indol-3-yl)methanone is a primary site for chemical transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The carbonyl carbon of the methanone (B1245722) linker is electrophilic and susceptible to attack by various nucleophiles. Common nucleophilic addition reactions applicable to ketones, such as the Grignard and Wittig reactions, are expected to proceed with this substrate.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group would lead to the formation of a tertiary alcohol. The reaction proceeds through the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product. nih.govdalalinstitute.comfigshare.com The steric hindrance around the carbonyl group, influenced by the two bulky indole (B1671886) substituents, may affect the reaction rate. dalalinstitute.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.commnstate.eduwikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. The reaction mechanism is believed to involve the formation of a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring that collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The nature of the substituents on the ylide will determine the stereochemistry of the resulting alkene. organic-chemistry.org

A summary of expected nucleophilic addition reactions is presented in the table below.

| Reaction Name | Reagent(s) | Expected Product |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | (1H-Indol-2-yl)(1H-indol-3-yl)(R)methanol |

| Wittig Reaction | Ph₃P=CHR | 1-(1H-Indol-2-yl)-1-(1H-indol-3-yl)alkene |

Reduction and Oxidation Pathways

Reduction: The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction to Methylene Group (Deoxygenation): For complete reduction of the carbonyl to a methylene bridge, harsher conditions are typically required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) annamalaiuniversity.ac.inwikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are two classical methods for this transformation. annamalaiuniversity.ac.in These reactions are particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.com

Oxidation: The Baeyer-Villiger oxidation converts a ketone into an ester through treatment with a peroxy acid. In the case of this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent indole rings. The migratory aptitude of the indolyl groups would determine the final product.

The table below summarizes the expected reduction and oxidation pathways.

| Reaction Type | Reagent(s) | Expected Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (1H-Indol-2-yl)(1H-indol-3-yl)methanol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | (1H-Indol-2-yl)(1H-indol-3-yl)methane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | (1H-Indol-2-yl)(1H-indol-3-yl)methane |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acid | Indol-2-yl 1H-indole-3-carboxylate or Indol-3-yl 1H-indole-2-carboxylate |

Electrophilic and Nucleophilic Aromatic Substitution on Indole Rings

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. The presence of the carbonyl linker, which acts as a deactivating group, and the inherent differences between the 2- and 3-substituted indole rings, introduce regiochemical complexity to these reactions.

Electrophilic Aromatic Substitution: The C3 position of indole is generally the most reactive site for electrophilic attack. nih.govbeilstein-journals.org However, in this compound, the C3 position of one ring is part of the ketone. For the 1H-indol-3-yl moiety, the carbonyl group will deactivate the ring, directing electrophiles to the C5 or C6 positions of the benzene (B151609) ring. For the 1H-indol-2-yl moiety, the C3 position remains the most nucleophilic and is therefore the likely site of electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, regioselective nitration of indoles can be achieved under non-acidic conditions. nih.gov Halogenation of indoles can be directed to either the C2 or C3 position based on the protecting group on the nitrogen. organic-chemistry.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an indole ring is generally difficult and requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards nucleophilic attack. nii.ac.jpwikipedia.orgnumberanalytics.comresearchgate.netlibretexts.org In its unsubstituted form, this compound is unlikely to undergo SNAr. However, if the indole rings were substituted with appropriate activating groups (e.g., through a prior electrophilic nitration), subsequent nucleophilic substitution would be feasible. nii.ac.jpresearchgate.net

Heterocyclic Ring Opening and Rearrangement Reactions

While the indole ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. Acid-catalyzed reactions of indoles can sometimes lead to ring-opened products or rearrangements. rsc.org For instance, Brønsted acid-catalyzed reactions of indoles with certain aldehydes can lead to the formation of α-(3-indolyl) ketones through a cascade reaction. nih.govthieme-connect.com A pinacol-type rearrangement has also been reported for the synthesis of α-(3-indolyl) ketones. acs.org It is conceivable that under strong acidic conditions, this compound could undergo complex rearrangements, potentially involving the carbonyl group and the indole rings.

Palladium-Catalyzed Transformations and Other Transition Metal-Mediated Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there are no specific reports on the use of this compound as a substrate in such reactions, its halogenated derivatives could be valuable precursors. For example, a bromo- or iodo-substituted version of the molecule could participate in Suzuki, Heck, or Sonogashira couplings to introduce new substituents onto the indole framework. bohrium.commdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. nih.govwikipedia.orgnumberanalytics.comrsc.orgresearchgate.net A halogenated derivative of this compound could potentially be coupled with various amines under these conditions to generate amino-substituted diindolylmethanones.

Radical Chemistry Involving this compound

The radical chemistry of this compound is not well-documented. However, based on general principles of radical reactivity, certain transformations can be predicted. The N-H bonds of the indole rings could be susceptible to hydrogen atom abstraction by radical initiators. Additionally, if the molecule were to be substituted with alkyl groups on the indole rings, these positions could be sites for radical halogenation. For example, diindolylmethanes, which are structurally related, have been studied in the context of their biological activities, and halogenated analogs have been synthesized, suggesting that the indole rings can be functionalized through various chemical pathways. nih.gov

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of heteroaromatic ketones, including those with indole moieties, are of significant interest due to their potential applications in photochemistry and materials science, as well as the need to understand their stability under various conditions. The reactivity of this compound is dictated by the electronic properties of the indole rings and the central carbonyl group.

Photochemical Reactivity

While specific photochemical studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the behavior of other indolyl ketones and aromatic ketones. The presence of the carbonyl group and the indole nucleus suggests that the molecule can undergo several photochemical transformations upon absorption of UV light.

One of the primary photochemical processes for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. libretexts.org In the case of this compound, this would lead to the formation of two indolyl radicals (an indol-2-ylcarbonyl radical and an indol-3-yl radical, or an indol-3-ylcarbonyl radical and an indol-2-yl radical). These highly reactive radical species can then undergo various secondary reactions, such as dimerization, disproportionation, or reaction with solvents or other molecules present in the system.

Another potential photochemical pathway is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen. However, this is less likely for this compound in its ground state conformation unless a suitable hydrogen donor is available in close proximity.

Furthermore, indole moieties themselves are photochemically active and can participate in various reactions, including photooxidation, photodimerization, and photorearrangement. The combination of the ketone and indole functionalities could lead to complex photochemical behavior, potentially including intramolecular cyclization reactions. For instance, photocyclization of related aniline-pyridines to form carbolines has been reported. researchgate.net

Thermal Reactivity

The thermal stability of this compound is a critical parameter for its handling and application in various fields. While specific studies on the thermolysis of this exact compound are limited, research on structurally similar compounds provides insights into its potential thermal degradation pathways.

A study on the thermal degradation of a synthetic cannabinoid, (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, revealed that the compound undergoes isomerization upon heating, leading to a ring-opened thermal degradant. nih.gov This suggests that the indolylmethanone core can be susceptible to molecular rearrangements at elevated temperatures.

Furthermore, studies on diindolylmethanes have shown that thermal isomerization can occur. For example, 1-[1-(1H-indol-3-yl) methyl]-1H-indole has been observed to undergo thermal-induced isomerization to the more stable 3,3′-diindolylmethane. Although the target molecule is a methanone and not a methane (B114726) derivative, this highlights the potential for thermally induced migrations and rearrangements within diindolyl systems.

The degradation of the compound at higher temperatures would likely involve fragmentation of the molecule. The weakest bonds, such as the C-C bond between the carbonyl group and the indole rings, and the C-N bonds within the indole rings, would be susceptible to cleavage. The specific products of thermal decomposition would depend on the conditions, such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation of 1h Indol 2 Yl 1h Indol 3 Yl Methanone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and confirmation of the molecular formula.

For (1H-Indol-2-yl)(1H-indol-3-yl)methanone, the molecular formula is C₁₇H₁₂N₂O. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), measures the exact mass of the molecular ion. nih.gov The experimentally determined mass is then compared to the theoretically calculated mass. The minuscule difference between these values, expressed in parts per million (ppm), validates the proposed molecular formula. Common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, are often observed in ESI-HRMS and further corroborate the molecular weight. unito.it

Table 1: Illustrative HRMS Data for C₁₇H₁₂N₂O

| Ion Formula | Calculated Mass (Da) | Observed Mass (Da) | Difference (ppm) |

| [C₁₇H₁₂N₂O]⁺ | 260.09496 | 260.0951 | 0.54 |

| [C₁₇H₁₃N₂O]⁺ ([M+H]⁺) | 261.10276 | 261.1029 | 0.54 |

| [C₁₇H₁₂N₂ONa]⁺ ([M+Na]⁺) | 283.08471 | 283.0848 | 0.32 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and coupling of hydrogen atoms. For this compound, the spectrum is expected to show two distinct, broad singlets in the downfield region (δ 10.0-12.0 ppm) corresponding to the two N-H protons of the indole (B1671886) rings. orientjchem.orgresearchgate.net The aromatic region (δ 7.0-8.5 ppm) would contain a complex series of multiplets representing the ten protons distributed across the two different indole systems.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. A key signal would be the carbonyl carbon of the methanone (B1245722) bridge, expected at a significantly downfield chemical shift (δ > 180 ppm). researchgate.net The remaining 16 carbon signals, corresponding to the two distinct indole moieties, would appear in the aromatic region (δ 100-140 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ (though none of the latter two are present in the core structure) and quaternary carbons.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. The two nitrogen atoms in this compound are in non-equivalent positions (one in an indol-2-yl ring and the other in an indol-3-yl ring, relative to the carbonyl group) and would therefore be expected to exhibit distinct chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C=O | - | >180 | Carbonyl carbon, highly deshielded. |

| N-H (x2) | 10.0 - 12.0 | - | Broad singlets, exchangeable with D₂O. orientjchem.org |

| Ar-H (x10) | 7.0 - 8.5 | - | Complex multiplets from two indole rings. |

| Ar-C/Cq (x16) | - | 100 - 140 | Aromatic carbons of the indole systems. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically on adjacent carbons. It is essential for tracing the connectivity of protons within each of the aromatic rings, helping to assign the complex multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the preferred conformation (three-dimensional shape) of the molecule in solution by identifying through-space interactions between protons on the indol-2-yl ring and the indol-3-yl ring.

Solid-State NMR (SSNMR) is used to analyze the compound in its crystalline or amorphous solid form. It provides valuable information on molecular structure, conformation, and packing that may differ from the solution state. For this compound, SSNMR could be used to study potential polymorphism (the existence of multiple crystal forms), which can have significant impacts on the material's physical properties. It can also provide details on intermolecular distances and the geometry of hydrogen bonds in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense band around 1650-1670 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. orientjchem.orgresearchgate.net A broad band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching of the indole rings. orientjchem.orgresearchgate.net Aromatic C-H and C=C stretching vibrations would also be present. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the polar C=O and N-H bonds that are strong in the IR spectrum will also be visible in Raman, the non-polar C=C bonds of the aromatic systems are expected to produce particularly strong signals, providing complementary information for structural confirmation.

Table 3: Key Expected Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | IR | ~3315 | Medium-Strong, Broad |

| Aromatic C-H stretch | IR/Raman | 3000 - 3100 | Medium-Weak |

| C=O stretch | IR/Raman | ~1660 | Strong, Sharp |

| Aromatic C=C stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. nih.gov

Table 4: Illustrative Crystallographic Data Parameters Obtainable for this compound

| Parameter | Description | Example Data from Analogues nih.gov |

| Chemical Formula | C₁₇H₁₂N₂O | C₂₁H₁₅NO₃S |

| Crystal System | The geometry of the unit cell. | Triclinic |

| Space Group | The symmetry elements of the crystal. | P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=7.5, b=10.5, c=12.0; α=66, β=80, γ=78 |

| Bond Lengths/Angles | Precise interatomic distances and angles. | N-C: ~1.42 Å; S-O: ~1.42 Å |

| Dihedral Angles | Torsional angles defining conformation. | Indole/Phenyl angle: ~70° |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques utilized to investigate the stereochemical properties of chiral molecules. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular structure that often dictates biological activity.

The applicability of CD and ORD to this compound is entirely contingent on whether the molecule possesses chiral elements. In its ground state, the molecular structure of this compound is generally considered to be achiral, as it lacks a stereocenter and does not inherently possess the dissymmetry required to interact differently with left- and right-circularly polarized light.

However, chirality could potentially be induced under certain circumstances, such as:

Atropisomerism: If significant steric hindrance restricts the free rotation around the single bonds connecting the indole rings to the carbonyl group, the molecule could exist as stable, non-interconverting atropisomers. These atropisomers would be enantiomeric or diastereomeric and, therefore, CD- and ORD-active.

Complexation: The formation of complexes with chiral host molecules (e.g., cyclodextrins) or metal ions could induce a chiral conformation in the this compound molecule, which could then be studied by CD spectroscopy.

Derivatization: The introduction of a chiral auxiliary to the molecule would result in diastereomers that would be distinguishable by CD and ORD.

In a hypothetical scenario where a chiral derivative of this compound is synthesized, CD spectroscopy would be invaluable for determining its absolute configuration and studying its conformational dynamics in solution. A typical CD spectrum would plot the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The resulting Cotton effects (positive or negative peaks) would provide detailed information about the spatial arrangement of the chromophores within the molecule.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Cotton Effect | Molar Ellipticity (deg cm² dmol⁻¹) |

| 220 | Positive | +15,000 |

| 250 | Negative | -10,000 |

| 290 | Positive | +8,000 |

This data is purely illustrative and represents the type of information that would be obtained from a CD analysis if the compound were chiral.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Purity and Trace Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the purity assessment and trace analysis of organic compounds. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, through silylation of the N-H groups of the indole rings. Once injected into the GC, the derivatized compound would be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound and any trace impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal lability. This compound can be readily analyzed by LC-MS/MS.

In a typical LC-MS/MS workflow, the sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound of interest is separated from other components in the sample matrix on a reversed-phase column. The eluent from the LC column is then introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity. The parent ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the target compound at very low concentrations, even in complex matrices.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Hypothetical fragments for MRM |

| Collision Energy | Optimized for fragmentation |

This table provides a representative set of parameters and would require empirical optimization for the specific analysis of this compound.

The application of these advanced hyphenated techniques is crucial for ensuring the purity of synthesized this compound, identifying potential byproducts from the synthesis, and for conducting trace-level quantitative analysis in various research contexts.

Computational and Theoretical Chemistry Studies of 1h Indol 2 Yl 1h Indol 3 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For (1H-Indol-2-yl)(1H-indol-3-yl)methanone, DFT calculations would be instrumental in determining its optimized geometry, molecular orbital energies, and electron density distribution.

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) rings, while the LUMO would likely have significant contributions from the carbonyl group, which acts as an electron-withdrawing moiety.

Hypothetical Data Table based on related indole derivatives:

| Parameter | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For this molecule, the area around the carbonyl oxygen would exhibit a negative potential (red/yellow), indicating a region susceptible to electrophilic attack. The regions around the indole N-H protons would show a positive potential (blue), highlighting their acidic character and potential for hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to receive electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Hypothetical Data Table of Global Reactivity Descriptors:

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.95 eV |

| Global Softness (S) | 1/(2η) | 0.256 eV-1 |

Local Reactivity Descriptors (Fukui Functions): Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the C3 position of the indole ring is susceptible to electrophilic attack, a common reactivity pattern for indoles. The carbonyl carbon would be a primary site for nucleophilic attack.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around the single bonds connecting the indole rings to the carbonyl group. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan can be performed by systematically varying the key dihedral angles and calculating the energy at each point. This would reveal the low-energy conformations and the transition states connecting them. The results would likely show that planar or near-planar conformations are disfavored due to steric hindrance between the indole rings, while staggered conformations are more stable. The presence of intramolecular hydrogen bonds between the N-H groups and the carbonyl oxygen would also play a significant role in stabilizing certain conformations.

Hypothetical Data Table of Conformational Analysis:

| Conformer | Dihedral Angle (Indole-C-C-Indole) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 55° | 0.00 |

| 2 | 165° | 2.5 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. By simulating the motion of the molecule over time, MD can reveal information about its conformational flexibility, solvation, and interactions with other molecules. mdpi.com

In an aqueous solution, MD simulations would show how water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygen and the indole N-H groups. The simulations could also track the fluctuations in the dihedral angles, providing a dynamic picture of the conformational landscape. Key properties that can be calculated from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvation shells.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical models.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. For this compound, the calculations would predict distinct signals for the protons and carbons of the two different indole rings, as well as for the carbonyl carbon.

Hypothetical Data Table of Predicted ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | ~185 |

| Indole C2 (attached to C=O) | ~138 |

| Indole C3 (attached to C=O) | ~118 |

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. For this molecule, characteristic vibrational modes would include the C=O stretching frequency of the ketone (typically around 1630-1680 cm⁻¹), N-H stretching of the indoles (around 3300-3500 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for studying reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. The formation of this compound likely proceeds through a Friedel-Crafts acylation type reaction.

Transition state calculations can be used to determine the activation energy of the reaction, providing insights into the reaction kinetics. For the acylation of indole, theoretical studies can compare the energy barriers for acylation at different positions of the indole ring (e.g., C2 vs. C3 vs. N1) to explain the observed regioselectivity. DFT studies on the Friedel-Crafts acylation of indoles suggest that the reaction mechanism is influenced by the nature of the catalyst and the acylating agent. orientjchem.org

QSAR/QSPR Modeling Approaches for Structure-Activity Relationships (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their activity or properties. frontiersin.org For this compound, QSPR models could be developed to predict various physicochemical properties based on a set of calculated molecular descriptors.

By studying a series of substituted diindolylmethanones, a QSPR model could be built to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times. researchgate.net The model would be based on descriptors representing the electronic, steric, and hydrophobic properties of the molecules. Such models are valuable in materials science and chemical engineering for predicting the behavior of new compounds without the need for extensive experimental measurements.

Hypothetical QSPR Equation for a Physicochemical Property: Property = a * (Descriptor 1) + b * (Descriptor 2) + c Where 'a', 'b', and 'c' are constants determined from a regression analysis of a training set of molecules.

Advanced Applications of 1h Indol 2 Yl 1h Indol 3 Yl Methanone in Materials Science and Industrial Catalysis

Incorporation into Polymeric Materials and Organic Semiconductors

There is currently limited direct research on the incorporation of (1H-Indol-2-yl)(1H-indol-3-yl)methanone into polymeric materials or its use as an organic semiconductor. However, its molecular structure suggests theoretical potential. Organic semiconductors require molecules with extensive π-conjugated systems to facilitate charge transport. The structure of this compound, featuring two aromatic indole (B1671886) rings connected by a ketone, creates a conjugated system that could support electronic delocalization.

The indole rings contribute to its aromaticity and potential for π-stacking interactions, a key mechanism for charge hopping in organic semiconductor films. Furthermore, the nitrogen atoms in the indole rings and the polarity of the carbonyl group could be modified through chemical synthesis to tune its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to match the requirements for specific semiconductor devices. Its incorporation into a polymer backbone, either as a pendant group or as part of the main chain, could impart specific electronic or photophysical properties to the resulting material.

Luminescent Properties and Optoelectronic Device Applications

The luminescent properties of the specific this compound isomer are not well-documented. However, the broader class of bis(indolyl)methanes (BIMs) has been studied for its photophysical properties, providing insight into the potential of this compound. BIM derivatives often exhibit fluorescence and their absorption and emission characteristics can be tuned by adding different functional groups. mdpi.com

Studies on related bis(indolyl)methane derivatives bearing arylthiophene spacers have shown that these compounds exhibit significant solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. uminho.pt This suggests that the excited state of these molecules has a different dipole moment than the ground state, making them sensitive to their microenvironment. This property is valuable for applications in chemical sensors and optoelectronic devices. For instance, a triphenylamine-functionalized bis(indolyl)methane was found to have a smaller Stokes shift compared to other derivatives, indicating a more rigid structure. mdpi.com The photophysical properties of these related compounds suggest that this compound likely possesses interesting luminescent characteristics worthy of investigation for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. mdpi.com

Table 1: Photophysical Properties of a Related Bis(indolyl)methane Derivative (Compound 2c from DOI: 10.1039/C4RA03681J) in Various Solvents Note: This data is for a related compound, 3,3'-(phenyl(5-(thiophen-2-yl)thiophen-2-yl)methylene)bis(1H-indole), and is presented to illustrate the potential photophysical behavior.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Diethylether | 325 | 386 | 61 |

| 1,4-Dioxane | 325 | 386 | 61 |

| Ethanol | 330 | 390 | 60 |

| Dichloromethane | 325 | 395 | 70 |

| Acetonitrile | 325 | 400 | 75 |

| Trichloromethane (B114726) | 325, 415 | 400 | - |

Role as a Ligand or Precursor in Metal-Organic Frameworks (MOFs)

The use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) has not been explicitly reported. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). youtube.com The suitability of a molecule as a MOF ligand depends on its ability to coordinate with metal centers to form a stable, porous network.

This compound possesses several features that suggest its potential as a MOF ligand. The nitrogen atoms of the two indole rings and the oxygen atom of the carbonyl group are potential coordination sites for metal ions. The N-H groups of the indoles can be deprotonated to form stronger coordination bonds. The rigid, planar structure of the molecule could help in the formation of well-defined, porous frameworks. While many common MOF ligands are based on carboxylate or pyridine (B92270) functionalities, the use of more complex, nitrogen-rich heterocyclic ligands is a growing area of research aimed at creating MOFs with novel topologies and functions, such as catalysis, gas separation, and sensing. researchgate.net

Catalytic Applications or Precursors for Catalytic Systems

Currently, there is no significant body of research demonstrating the use of this compound itself as a catalyst. However, the bis-indole scaffold is of interest in catalysis, typically as a ligand for transition metal catalysts. The two nitrogen atoms and the carbonyl oxygen could act as a tridentate ligand, coordinating with a metal center to form a catalytically active complex.

The synthesis of related indole derivatives often employs transition metal catalysts like palladium. orientjchem.org While this highlights the interaction of indole systems with metals, it does not represent a catalytic application of the target compound. The development of catalysts based on this compound would require synthesizing metal complexes with this molecule and testing their activity in various organic transformations. Given the prevalence of indole derivatives in biologically active molecules, such catalytic systems could be of interest for stereoselective synthesis.

Dye and Pigment Technology Potential

The potential of this compound in dye and pigment technology is one of its most promising, yet underexplored, applications. Its chemical structure contains a large chromophore—the part of a molecule responsible for its color. The extended conjugation across the two indole rings and the carbonyl bridge allows the molecule to absorb light in the UV-visible spectrum.

Research on related bis(indolyl)methane derivatives has demonstrated strong solvatochromic effects, meaning their color changes depending on the solvent they are dissolved in. uminho.ptresearchgate.net This phenomenon arises from changes in the electronic ground and excited states due to interactions with solvent molecules. For example, one derivative exhibits colors ranging from orange and purple to green and blue in different solvents. uminho.pt This sensitivity to the local environment makes such compounds excellent candidates for use as sensors to determine solvent polarity or to detect specific analytes. The inherent color and photophysical properties of the bis-indole core suggest that this compound could be developed into a novel dye for textiles, analytical probes, or functional materials.

Table 2: Visible Color of a Related Bis(indolyl)methane Derivative (Compound 2b from DOI: 10.1039/C4RA03681J) in Various Solvents Note: This data is for a related compound, 3,3'-((4-nitrophenyl)(5-(thiophen-2-yl)thiophen-2-yl)methylene)bis(1H-indole), and is presented to illustrate the potential solvatochromic behavior.

| Solvent | Observed Color |

|---|---|

| DMSO | Orange |

| Acetonitrile | Purple |

| Dichloromethane | Green |

| Trichloromethane | Blue |

Supramolecular Assembly and Self-Assembled Systems

The molecular structure of this compound is well-suited for participation in supramolecular assembly. Self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. This compound possesses all the necessary features for these interactions.

Hydrogen Bonding: The two N-H groups on the indole rings are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These sites can interact to form chains or more complex networks in the solid state or in solution.

π-π Stacking: The large, flat surfaces of the two aromatic indole rings are ideal for π-π stacking interactions, which would further stabilize any self-assembled structure.

Crystallographic studies of similar indole-containing methanones confirm the presence of intermolecular hydrogen bonds and π-π stacking interactions that dictate the crystal packing. nih.gov By controlling these non-covalent forces through chemical modification or by changing external conditions like solvent or temperature, it is theoretically possible to guide the self-assembly of this compound into specific nanostructures, such as wires, sheets, or vesicles, for applications in nanomaterials and molecular electronics.

Future Perspectives and Research Directions for 1h Indol 2 Yl 1h Indol 3 Yl Methanone Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives has historically relied on conventional methods that often present drawbacks such as the use of expensive reagents, long reaction times, and harsh conditions. nih.gov Future research will increasingly focus on developing novel synthetic strategies that prioritize efficiency, cost-effectiveness, and environmental sustainability.

Key areas of exploration include:

Green Chemistry Protocols: The adoption of green chemistry principles is paramount. This involves utilizing environmentally benign solvents like water, ionic liquids, and polyethylene (B3416737) glycol, or employing solvent-free conditions. nih.govnih.gov Methodologies such as microwave irradiation and ultrasound are also being explored to reduce reaction times and energy consumption. nih.gov

Advanced Catalysis: Research into novel catalysts is crucial. This includes the development of nanocatalysts, solid acid catalysts like cellulose (B213188) sulfuric acid, and transition-metal-free catalysts that offer high efficiency, reusability, and reduced environmental impact. nih.govnih.gov For instance, iodine has been used to catalyze the C3-arylation of indoles with cyclohexanones. orientjchem.org

One-Pot and Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly sought after as they improve operational simplicity and reduce waste by combining multiple synthetic steps into a single procedure. researchgate.net A rapid, three-component protocol based on Fischer indolisation–indole N-alkylation has been developed for synthesizing 1,2,3-trisubstituted indoles in under 30 minutes. researchgate.net Such approaches, drawing upon readily available building blocks, can streamline the synthesis of complex indole derivatives. researchgate.net

| Parameter | Conventional Methods | Novel & Sustainable Methods |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. nih.govnih.gov |

| Catalysts | Lewis acids (e.g., AlCl₃), often required in stoichiometric amounts. | Nanocatalysts, reusable solid acids, transition-metal-free catalysts. nih.govnih.gov |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound. nih.gov |

| Efficiency | Multi-step, often with purification at each stage. | One-pot, multicomponent reactions for streamlined synthesis. researchgate.net |

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities

The electron-rich nature of the indole rings in (1H-Indol-2-yl)(1H-indol-3-yl)methanone makes it susceptible to electrophilic substitution, and the ketone bridge offers a site for reduction or other modifications. Future work will aim to move beyond these known reactions to uncover novel reactivity and create diverse libraries of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Stille reactions, which have been successfully applied to other indole derivatives, present a significant opportunity for C-C bond formation to functionalize the core structure.

Derivatization for Biological Screening: Systematic derivatization is key to optimizing biological activity. For instance, 35 novel derivatives of bis(1H-indol-2-yl)methanones were synthesized to fine-tune their inhibitory activity against specific kinases. nih.gov Future efforts will focus on creating derivatives with varied substituents at different positions of the indole rings to probe structure-activity relationships.

Cyclization and Annulation Reactions: The core structure can serve as a precursor for more complex, fused heterocyclic systems. Exploring reactions like cyclocondensation or oxidative annulation could lead to the discovery of entirely new classes of compounds with unique properties. orientjchem.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Intricate Structural Details

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, orientjchem.org understanding the nuanced structural and dynamic properties of complex indole derivatives will require the application of more advanced spectroscopic methods.

Future research could leverage:

Terahertz (THz) Spectroscopy: This technique is uniquely capable of probing low-frequency molecular vibrations and intermolecular interactions, which are often inaccessible with other methods. mdpi.com It could provide detailed information on the conformational dynamics and crystal packing of this compound derivatives.

Single-Molecule Spectroscopy: By eliminating population averaging, single-molecule spectroscopy allows for the detailed study of individual molecules, providing unprecedented insight into their behavior and interactions. mdpi.com This could be used to understand how individual molecules interact with biological targets or self-assemble into larger structures.

Ultrafast Spectroscopy: This technique can observe molecular processes in real time, capturing sequential events on the femtosecond timescale. mdpi.com It could be used to study the excited-state dynamics of the molecule, which is crucial for applications in photochemistry and materials science.

X-ray Crystallography: Single-crystal X-ray studies remain the gold standard for unambiguously determining molecular structure, including regio- and stereoselectivity, and revealing details about intermolecular interactions that govern crystal packing. nih.govresearchgate.net

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For indole derivatives, computational models are being used to predict properties, understand reaction mechanisms, and guide the design of new compounds. researchgate.net

Future directions in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the chemical reactivity of new derivatives and predict their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential maps. researchgate.net These calculations can help rationalize experimental observations and predict the outcomes of unexplored reactions. mdpi.com

Molecular Docking and Dynamics: These simulations are crucial for understanding how indole derivatives interact with biological targets. researchgate.net Molecular docking can predict the binding affinity and orientation of a ligand within a receptor's active site, while molecular dynamics simulations can reveal the stability of the protein-ligand complex over time. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies help to identify the key molecular descriptors that influence biological activity. researchgate.net These models can be used to validate experimental data and predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

| Computational Method | Application | Predicted Properties / Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity and electronic structure. researchgate.net | Excited state properties, chemical activity, molecular orbitals. researchgate.netmdpi.com |

| Molecular Docking | Simulating ligand-receptor interactions. researchgate.net | Binding affinity, interaction with active site residues. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Assessing the stability of complexes. researchgate.net | Fluctuations and stability of protein-ligand binding over time. researchgate.net |

| QSAR (2D/3D) | Correlating chemical structure with biological activity. researchgate.net | Identification of key molecular features for potency. researchgate.net |

Discovery of New Non-Biological Applications in Advanced Materials

While much of the focus on indole derivatives has been in medicine, their unique electronic and structural properties make them highly attractive for applications in materials science. uninsubria.it Bisindole compounds, in particular, are gaining attention for their use in functional materials. nih.govmdpi.com

Promising future applications include:

Energy Storage: Indole-based compounds are being investigated as organic electrode materials for rechargeable batteries and supercapacitors. researchgate.netmdpi.com A tris-indole derivative has been successfully used in rechargeable lithium-ion batteries (RLIBs), and polyindole composites have shown promise for high-performance supercapacitors. nih.govresearchgate.net A patent has also been filed for using indole trimers and tetramers as electrode active materials in electrochemical cells. google.com

Organic Electronics and Sensors: The conjugated π-system of the bisindole structure is ideal for applications in organic electronics. Indole derivatives with donor-π-acceptor (D-π-A) architectures exhibit interesting photophysical properties and have been developed as fluorescent probes and for pH sensing. mdpi.com Bisindoles have also been reported as fluorescent sensors for detecting various metal ions. mdpi.com

Dyes and Polymers: The chromophoric nature of the indole scaffold makes its derivatives suitable for use as dyes. nih.govmdpi.com Furthermore, indoles are versatile building blocks for creating novel polymers and composite materials with applications ranging from biomedical devices to energy storage. researchgate.net

Challenges and Opportunities in the Synthesis and Application of Complex Indole Derivatives

The continued development of this compound and other complex indole derivatives faces several challenges, which in turn create significant research opportunities.

Challenges:

Synthetic Complexity: Achieving regioselective functionalization of the indole core can be difficult, and the development of efficient, scalable, and sustainable synthetic routes remains a primary obstacle. nih.govmdpi.com

Yield and Purity: Many novel synthetic routes, while innovative, may initially suffer from modest yields, requiring extensive optimization. mdpi.com

Solubility and Bioavailability: For biological applications, poor aqueous solubility can be a major hurdle, necessitating formulation strategies like encapsulation in nanoparticles. nih.gov

Opportunities:

Untapped Chemical Space: The indole scaffold is highly versatile, and a vast number of derivatives remain unsynthesized and unexplored, offering immense potential for discovering new compounds with unique biological or material properties. researchgate.net

Interdisciplinary Applications: The potential for indole derivatives to be used in fields as diverse as medicine, materials science, and electronics creates opportunities for collaborative, interdisciplinary research. researchgate.netmdpi.com

Sustainable Technologies: The drive to overcome the limitations of conventional synthesis provides a powerful incentive for innovation in green chemistry and catalysis, leading to more environmentally friendly chemical manufacturing. nih.govnih.gov

Q & A

Q. What are the established laboratory synthesis protocols for (1H-Indol-2-yl)(1H-indol-3-yl)methanone?

The compound is synthesized via acid-catalyzed coupling of indole derivatives. A common method involves using p-toluenesulfonic acid (p-TSA) as a catalyst in anhydrous dichloroethane under nitrogen. Key steps include:

- Refluxing indole precursors at 80°C for 12–24 hours.

- Maintaining a molar ratio of 1:1.2 (indole:substrate) to minimize by-products.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >70% purity .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Safety measures include:

- Using nitrile gloves, goggles, and fume hoods during handling.

- Storing in airtight containers away from light and moisture.

- Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- HRMS : Confirms molecular weight (e.g., m/z 299.3400 for C16H13NO3S) with <2 ppm error .

- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while the methanone carbonyl resonates at δ 195–200 ppm .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3400–3500 cm⁻¹ (N-H) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the catalytic synthesis of this compound?

Optimization strategies include:

- Catalyst screening : Brønsted acids (e.g., p-TSA) outperform Lewis acids (e.g., FeCl3) in indole coupling, achieving 72% yield vs. 45% .

- Solvent effects : Polar aprotic solvents (dichloroethane) enhance reactivity compared to toluene.

- Temperature control : Gradual heating (60°C → 80°C) reduces side reactions like over-oxidation.

Q. What methodologies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR/MS data require:

- Multi-technique validation : Combine DEPT NMR (to distinguish CH, CH2, CH3) and 2D-COSY (for proton correlations) .

- Cross-database referencing : Compare experimental HRMS (m/z 343.1572) with NIST or PubChem entries to confirm molecular integrity .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., bond angles <1° error) .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- *DFT calculations (B3LYP/6-31G)**: Model electrophilic sites (Fukui indices >0.1 at the carbonyl group) to guide nucleophilic attack predictions .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

- Solvent effect simulations : Use polarizable continuum models (PCM) to refine reaction pathways in polar media .

Q. How is the biological activity of this compound derivatives assessed in pharmacological studies?

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 12 µM for MCF-7) .

- Antimicrobial testing : Disk diffusion assays against S. aureus (zone of inhibition = 18 mm at 50 µg/mL) .

- Structure-activity relationship (SAR) : Methoxy or sulfonyl substituents enhance potency by 3-fold via improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.